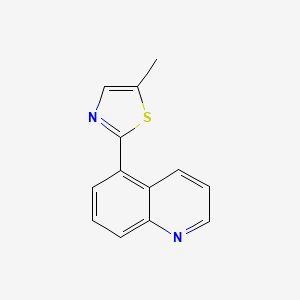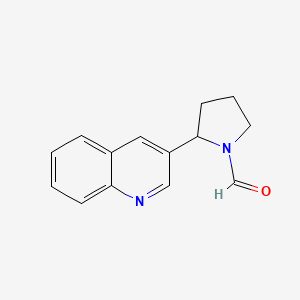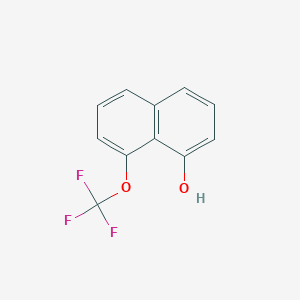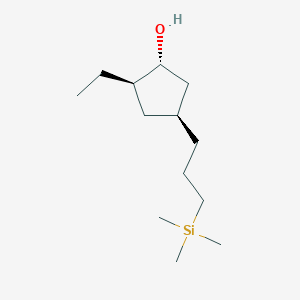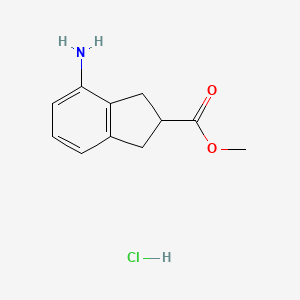
4-amino-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with a molecular formula of C11H13NO2·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a carboxylate ester, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. Nitration of the indene ring introduces a nitro group, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the indene ring with methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the reaction of the amino ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and carboxylate ester allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydrochloride salt enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to the presence of both an amino group and a carboxylate ester on the indene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydrochloride salt form enhances its solubility and stability, making it suitable for use in aqueous environments and industrial processes.
Properties
CAS No. |
952526-43-1 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8;/h2-4,8H,5-6,12H2,1H3;1H |
InChI Key |
VVKRXJCICILAQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



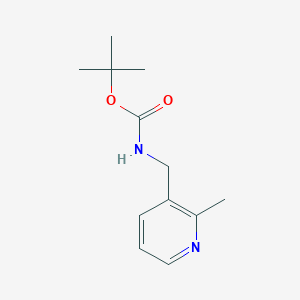


![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)
![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)
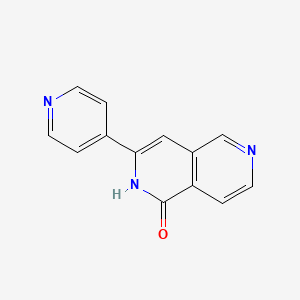


![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
